molecular formula C14H22ClNO B1627022 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride CAS No. 1171011-34-9

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride

Cat. No. B1627022
CAS RN: 1171011-34-9
M. Wt: 255.78 g/mol
InChI Key: JMKQCCAHUNWHTQ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride, also known as MMMP, is a chemical compound used in scientific research. It is a psychoactive drug that acts as a selective antagonist for the sigma-1 receptor. The sigma-1 receptor is a protein found in the brain that is involved in several physiological and pathological processes. MMMP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride acts as a selective antagonist for the sigma-1 receptor, which is involved in several physiological and pathological processes in the brain. The sigma-1 receptor is known to modulate calcium signaling, ion channels, and neurotransmitter release, and is thought to play a role in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride has been shown to have several biochemical and physiological effects in the brain. It has been found to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of this receptor compared to other drugs that may have off-target effects. However, one limitation of using 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride. One area of interest is its potential therapeutic applications in Alzheimer's disease, as it has been shown to have neuroprotective and anti-inflammatory effects that may be beneficial in this condition. Another area of interest is its potential use as an analgesic, as it has been found to reduce pain in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride and its effects on the sigma-1 receptor.

Scientific Research Applications

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects, and has been investigated as a potential treatment for Alzheimer's disease, depression, and schizophrenia.

properties

IUPAC Name

4-[(2-methoxy-5-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12;/h3-4,9,12,15H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKQCCAHUNWHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588791
Record name 4-[(2-Methoxy-5-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride

CAS RN

1171011-34-9
Record name 4-[(2-Methoxy-5-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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